Benzo[b]thiophene-3-carboxylic acid, methyl ester
Overview
Description
Benzo[b]thiophene-3-carboxylic acid is an organic chemical synthesis intermediate . It is a light yellow powder with a molecular formula of C9H6O2S . The IUPAC name for this compound is 1-benzothiophene-3-carboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, known as the Gewald reaction, can produce aminothiophene derivatives . Another method, the Fiesselmann synthesis, involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-3-carboxylic acid is represented by the SMILES notation: OC(=O)C1=CSC2=CC=CC=C12 . This indicates that the molecule contains a benzothiophene ring with a carboxylic acid group attached at the 3-position.Physical And Chemical Properties Analysis
Benzo[b]thiophene-3-carboxylic acid is a light yellow powder . It is stable under recommended storage conditions but is incompatible with oxidizing agents .Scientific Research Applications
Photodimerization and Chemical Reactions
Dimerization Properties : Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, closely related to the methyl ester, undergoes dimerization under the influence of ultraviolet light and heat. The corresponding methyl ester is dimerized only by ultraviolet light, forming a 'head-to-head' cyclobutane with trans stereochemistry (W. Davies et al., 1977).
Synthesis and Characterization : Synthesis of benzo[b]thiophene derivatives, including their methyl esters, has been explored, highlighting their utility in forming various chemical structures. These compounds show potential for different chemical applications due to their unique structural properties (E. Campaigne & Y. Abe, 1975).
Applications in Materials Science
Organic Photovoltaic Applications : A study on novel [6,6]-phenyl-C61-butyric acid methyl ester analogues containing benzo[b]thiophene highlights the use of these compounds in enhancing the performance of organic photovoltaic cells. These compounds exhibit better solubility and improved efficiency in solar cell applications (F. Matsumoto et al., 2008).
Enhanced Photovoltaic Performance : Research shows that benzo[b]thiophene derivatives, including methyl ester variants, can be used to increase the open-circuit voltage in polymer solar cells, contributing to higher power conversion efficiencies (M. Cho et al., 2012).
Pharmacological Properties
- Biological Activities : Benzo[b]thiophene molecules, including their derivatives, have been identified as valuable in synthetic medicinal chemistry. These compounds exhibit a wide spectrum of pharmacological properties, making them interesting targets for drug development (A. Isloor et al., 2010).
Environmental Impact
- Photochemical Degradation : The photochemical degradation of monomethylated benzo[b]thiophenes, including derivatives of the methyl ester, has been studied to understand the fate of crude oil components after oil spills. This research provides insight into the environmental impact and degradation pathways of these compounds (Stefan Bobinger & J. Andersson, 1998).
properties
IUPAC Name |
methyl 1-benzothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJAXBXCHWMNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500981 | |
Record name | Methyl 1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzothiophene-3-carboxylate | |
CAS RN |
22913-25-3 | |
Record name | Benzothiophene-3-carboxylic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22913-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.